tert-Butyl 2-(4-bromophenoxy)acetate
Overview
Description
Tert-Butyl 2-(4-bromophenoxy)acetate, also known as TBBA, is a chemical compound that is commonly used in scientific experiments. It has a molecular formula of C12H15BrO2 and a molecular weight of 271.15 .
Synthesis Analysis
The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H15BrO2 . The average mass is 271.150 Da and the monoisotopic mass is 270.025543 Da .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature . It has a density of 1.303 g/cm3 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Oxidation and Catalysis : The oxidation of related compounds like 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide and heteropolyacids in acetic acid is a significant area of study, as it yields various products that are crucial in organic synthesis (Shimizu et al., 1990). Additionally, compounds like tert-Butylphenol, which are structurally similar to tert-Butyl 2-(4-bromophenoxy)acetate, have been used as intermediates in organic synthesis, with specific studies focusing on efficient and recyclable catalysts for alkylation reactions (Zhang et al., 2022).
Material Science and Antioxidant Properties : Research has been conducted on the antioxidant activities of phenols and catechols, which are related to this compound. For instance, studies on the H-atom donating activities of 2,6-di-tert-butyl-4-methylphenol and related compounds have significant implications in understanding the antioxidant properties of these molecules (Barclay et al., 1999).
Electrochemical Studies : The electrochemical oxidation of related compounds like 2,6-di-tert-butyl-4-isopropylphenol and their derivatives has been extensively studied. These studies focus on the oxidation mechanisms and the formation of various intermediates, which are critical in understanding the electrochemical properties of related tert-butyl compounds (Richards & Evans, 1977).
Synthesis and Applications in Organic Chemistry : The synthesis of various derivatives of tert-butyl compounds and their subsequent reactions with nucleophilic agents has been a topic of research. This includes the synthesis of halomethyl derivatives and their reactions, which are pertinent to the chemistry of this compound (Pevzner, 2003).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(4-bromophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLNEIMIWYJPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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